5-(2-methylprop-2-enylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin core through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Addition of the isopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidin ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A simpler compound with a similar structural motif.
Morpholine,4-(2-methyl-1-propen-1-yl): Another compound with a related structure.
Uniqueness
2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-(propan-2-yl)-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3OS2 |
---|---|
Molecular Weight |
335.5g/mol |
IUPAC Name |
5-(2-methylprop-2-enylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C16H21N3OS2/c1-8(2)7-21-16-18-14(17)13-10-5-11(9(3)4)20-6-12(10)22-15(13)19-16/h9,11H,1,5-7H2,2-4H3,(H2,17,18,19) |
InChI Key |
HFRIZPDOPNFMQZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=C)C |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=C)C |
Origin of Product |
United States |
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